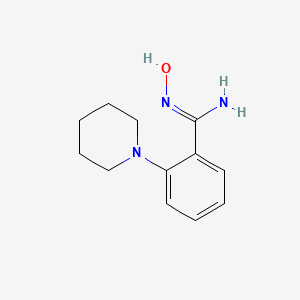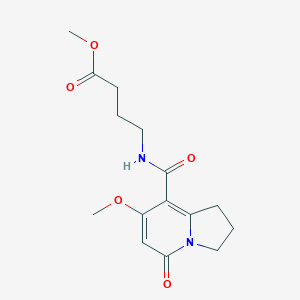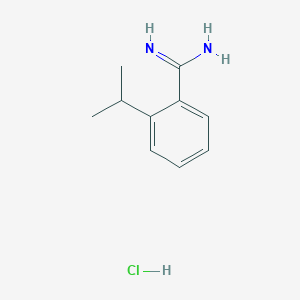
2-Propan-2-ylbenzenecarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propan-2-ylbenzenecarboximidamide;hydrochloride, also known as Ibuclamide, is a chemical compound that belongs to the class of amidines. It is used in scientific research for its potential therapeutic properties. The purpose of
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Propan-2-ylbenzenecarboximidamide;hydrochloride involves the reaction of 2-Propan-2-ylbenzenecarboximidamide with hydrochloric acid.
Starting Materials
2-Propan-2-ylbenzenecarboximidamide, Hydrochloric acid
Reaction
Add 2-Propan-2-ylbenzenecarboximidamide to a reaction vessel, Slowly add hydrochloric acid to the reaction vessel while stirring, Heat the reaction mixture to 50-60°C and stir for 2-3 hours, Cool the reaction mixture to room temperature, Filter the precipitated solid and wash with cold water, Dry the solid under vacuum to obtain 2-Propan-2-ylbenzenecarboximidamide;hydrochloride
Mecanismo De Acción
The exact mechanism of action of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating ion channels in the nervous system. Specifically, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been shown to block the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizure induction, reduce the frequency and duration of epileptic seizures, and decrease the intensity of neuropathic pain. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in lab experiments is its high potency and specificity for blocking voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological conditions. However, one limitation of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-Propan-2-ylbenzenecarboximidamide;hydrochloride. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in clinical trials. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has shown promise as a potential anticancer agent. Future research may focus on developing novel derivatives of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride with improved pharmacological properties and reduced toxicity.
Aplicaciones Científicas De Investigación
2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been studied for its potential therapeutic properties in various medical conditions such as epilepsy, neuropathic pain, and cancer. It has been shown to have anticonvulsant and analgesic effects in animal models. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-propan-2-ylbenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPHNEQGMQBCHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propan-2-ylbenzenecarboximidamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

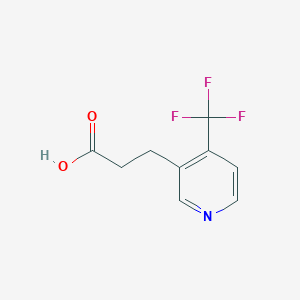
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2396014.png)
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(4-methoxyphenyl)-5-methyloxazole](/img/structure/B2396016.png)
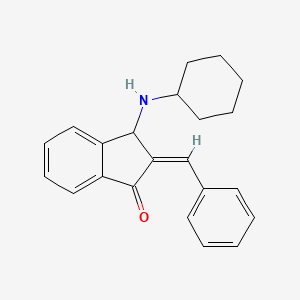
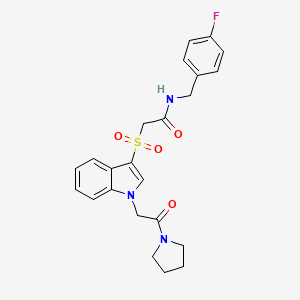
![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)
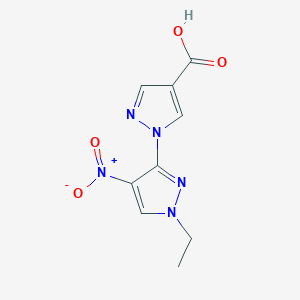
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)
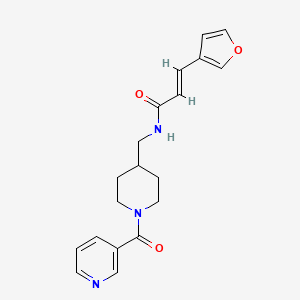
![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)
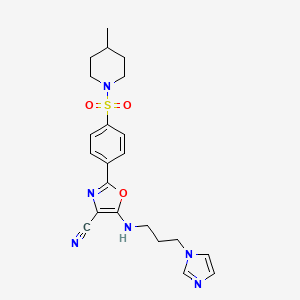
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)
